molecular formula C18H34ClN2O8PS B1669178 Clindamycin phosphate CAS No. 24729-96-2

Clindamycin phosphate

Cat. No. B1669178
CAS RN: 24729-96-2
M. Wt: 505 g/mol
InChI Key: UFUVLHLTWXBHGZ-MGZQPHGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . It is an antibiotic that fights bacteria in the body and is used to treat serious infections caused by bacteria .


Synthesis Analysis

Clindamycin phosphate can be synthesized by adding clindamycin phosphate in distilled water until it becomes transparent. Then, choline (48-50% in water) is gradually added. Under airtight conditions, the solution of the reactants is stirred at 25℃ for 24 hours, and then concentrated .


Molecular Structure Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Clindamycin phosphate has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .


Physical And Chemical Properties Analysis

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .

Scientific Research Applications

Enhanced Transdermal Delivery

A study by Abdellatif and Tawfeek (2016) demonstrated the potential of transfersomal nanoparticles in improving the transdermal delivery of clindamycin phosphate. These vesicles exhibited enhanced skin penetration and were formulated into a gel, showing significant potential for dermal drug delivery applications (Abdellatif & Tawfeek, 2016).

Antibacterial Susceptibility Enhancement

Egle et al. (2022) explored the use of injectable platelet-rich fibrin as a carrier for clindamycin phosphate, which increased the antibacterial susceptibility of the antibiotic against Gram-positive bacteria. This combination showed a significant decrease in minimal bactericidal concentration values, indicating an innovative approach to enhance drug delivery and efficacy (Egle et al., 2022).

Vaginal Drug Delivery System

Dobaria and Mashru (2010) developed a bioadhesive film formulation of clindamycin phosphate for vaginal delivery aimed at treating bacterial vaginosis. This novel bioadhesive system showed promising results in terms of prolonged mucosal retention and non-cytotoxicity, indicating its potential for effective localized treatment (Dobaria & Mashru, 2010).

Impact on Human Intestinal Microbiota

Jernberg et al. (2013) conducted a study to assess the long-term impacts of clindamycin phosphate administration on the human intestinal microbiota. The study revealed significant disturbances in the bacterial community that persisted over the two-year sampling period, highlighting the need for cautious use of antibiotics due to their lasting impact on human microbiota (Jernberg et al., 2013).

Mucoadhesive Films for Periodontal Therapy

Kilicarslan et al. (2018) investigated clindamycin phosphate-loaded adhesive polyelectrolyte complex films with alginate and chitosan for local periodontal therapy. These films demonstrated delayed drug release, high swelling ability, and adhesiveness, making them suitable for targeted periodontal applications (Kilicarslan et al., 2018).

Safety And Hazards

When handling Clindamycin phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLHLTWXBHGZ-MGZQPHGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048677
Record name Clindamycin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin phosphate

CAS RN

24729-96-2
Record name Clindamycin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24729-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin phosphate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024729962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside, 2-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINDAMYCIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6D7113I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin phosphate
Reactant of Route 2
Clindamycin phosphate
Reactant of Route 3
Clindamycin phosphate
Reactant of Route 4
Reactant of Route 4
Clindamycin phosphate
Reactant of Route 5
Clindamycin phosphate
Reactant of Route 6
Clindamycin phosphate

Citations

For This Compound
5,710
Citations
S Amr, MB Brown, GP Martin… - Journal of applied …, 2001 - academic.oup.com
… Aims: To investigate the relative antimicrobial activity of clindamycin phosphate (CP) and … However, the biopharmaceutical and antimicrobial properties of clindamycin phosphate (CP…
Number of citations: 23 academic.oup.com
WJ Cunliffe, KT Holland, R Bojar, SF Levy - Clinical therapeutics, 2002 - Elsevier
… Objective: The purpose of this study was to compare the antimicrobial and clinical efficacy and tolerability of clindamycin phosphate 1%/benzoyl peroxide 5% gel formulation with …
Number of citations: 179 www.sciencedirect.com
MB Abdel-Naser, CC Zouboulis - Expert Opinion on …, 2008 - Taylor & Francis
Clindamycin phosphate 1.2% together with tretinoin 0.025% as a gel (CTG) is a topical formulation of a fixed and stable combination approved by the FDA for the treatment of acne …
Number of citations: 37 www.tandfonline.com
KI Plaisance, GL Drusano, A Forrest… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… Clindamycin phosphate is a widely used antibiotic with … a metabolic product of clindamycin phosphate. The reliability of … disposition of both clindamycin phosphate and clindamycin after …
Number of citations: 57 journals.asm.org
RB BROWN, SN MARTYAK, M BARZA… - Annals of Internal …, 1976 - acpjournals.org
Clindamycin phosphate, 600 mg, was given intravenously to 14 patients undergoing biliary tract surgery. Seven had complete obstruction of the common bile duct. Concentrations of …
Number of citations: 52 www.acpjournals.org
F Ochsendorf - Journal of the European Academy of …, 2015 - Wiley Online Library
… This was demonstrated in a study in which radioactive clindamycin phosphate was applied to rat and human skin either alone or together with retinoid. When applied concomitantly, the …
Number of citations: 26 onlinelibrary.wiley.com
RL Rietschel, SH Duncan - International Journal of …, 1983 - Wiley Online Library
… %) with clindamycin phosphate to learn whether percutaneous penetration of clindamycin phosphate … In our study no clindamycin phosphate was identified after 2 and 8 weeks of use. If …
Number of citations: 87 onlinelibrary.wiley.com
MF Parry, CK Rha - Archives of dermatology, 1986 - jamanetwork.com
… 42 human subjects receiving topical clindamycin phosphate and found no significant changes … The causal association of topical clindamycin phosphate and the PMC documented in our …
Number of citations: 114 jamanetwork.com
HB Arnardottir, SJ Sveinsson… - International journal of …, 1996 - Elsevier
… types of liposomes as drug carriers for clindamycin phosphate. The objective was to as… clindamycin phosphate depends on the vehicle used, the penetration of clindamycin phosphate…
Number of citations: 14 www.sciencedirect.com
RJ Townsend, RP Baker - Drug intelligence & clinical …, 1987 - journals.sagepub.com
… , six male volunteers received clindamycin phosphate 600 mg iv q6h (… clindamycin phosphate 900 mg q8h is a pharmacokinetically acceptable alternative to clindamycin phosphate …
Number of citations: 22 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.